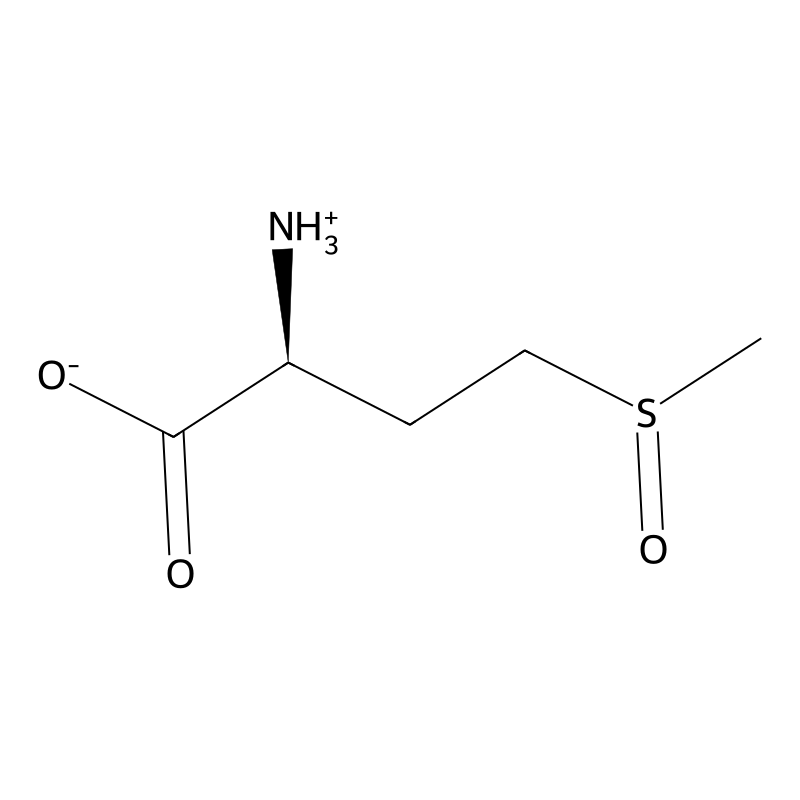L-methionine sulfoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Protein Repair and Aging:
- L-MSO accumulation in proteins is associated with aging and various diseases.
- Enzymes called methionine sulfoxide reductases (Msr) can repair L-MSO back to methionine, potentially protecting against cellular damage .
- Msr activity declines with age, suggesting a link between impaired protein repair and age-related disorders .
L-MSO as a Biomarker:
- Increased levels of L-MSO in proteins may serve as a biomarker for oxidative stress and aging.
- Researchers are developing methods to detect and quantify L-MSO in tissues and biological fluids .
L-MSO and Bacterial Metabolism:
- Some bacteria possess enzymes that can utilize L-MSO as a source of sulfur and carbon .
- Understanding this process could inform the development of novel antimicrobial strategies.
L-MSO as a Potential Therapeutic Agent:
- L-MSO has been investigated for its potential to protect against oxidative stress in various disease models .
- More research is needed to determine the safety and efficacy of L-MSO for therapeutic purposes.
L-MSO as a Research Tool:
L-methionine sulfoxide is an organic compound with the chemical formula . It is an oxidized form of the amino acid methionine, resulting from the oxidation of its sulfur atom. This compound exists as two diastereomers: L-methionine-S-sulfoxide and L-methionine-R-sulfoxide, which differ in the configuration around the sulfur atom. L-methionine sulfoxide is biologically relevant as it plays a significant role in protein function and stability, particularly under oxidative stress conditions .
The oxidation of methionine to L-methionine sulfoxide can be represented by the following reaction:
This reaction is reversible, with the reduction of L-methionine sulfoxide back to methionine catalyzed by enzymes known as methionine sulfoxide reductases. The reduction can be summarized as follows:
These reactions highlight the dynamic balance between oxidation and reduction that governs the biological activity of methionine residues in proteins .
L-methionine sulfoxide plays a crucial role in cellular defense against oxidative stress. It serves as a substrate for methionine sulfoxide reductases, which reduce oxidized methionine residues back to their functional form. This enzymatic action is vital for maintaining protein integrity and function, especially in aging tissues where levels of oxidative damage increase. The presence of L-methionine sulfoxide can also influence protein folding and activity, potentially leading to misfolding if not properly reduced .
L-methionine sulfoxide can be synthesized through various methods:
- Chemical Oxidation: Utilizing oxidizing agents such as hydrogen peroxide or peracetic acid to oxidize methionine.
- Biological Oxidation: Naturally occurring through the action of reactive oxygen species during metabolic processes.
- Enzymatic Synthesis: Through the catalytic action of enzymes like methionine sulfoxide synthases that facilitate the conversion of methionine to its sulfoxide form .
L-methionine sulfoxide has several applications:
- Biochemistry Research: Used to study oxidative stress and protein dynamics.
- Pharmaceuticals: Investigated for its potential role in aging and neuroprotection.
- Nutritional Supplements: Explored for its antioxidant properties and potential benefits in dietary formulations.
The compound's ability to act as a signaling molecule in cellular processes makes it a subject of interest in various fields, including aging research and disease prevention .
Research indicates that L-methionine sulfoxide interacts with various biological systems:
- Antioxidant Defense: Functions as a substrate for methionine sulfoxide reductases, which are crucial for cellular protection against oxidative damage.
- Protein Regulation: Modulates the activity of certain proteins by altering their redox state, thus influencing their functional properties.
- Cellular Signaling: Participates in signaling pathways related to stress responses and cellular repair mechanisms .
L-methionine sulfoxide shares similarities with several other compounds, particularly those involved in redox reactions:
| Compound | Structure/Formula | Unique Features |
|---|---|---|
| Methionine | Precursor to L-methionine sulfoxide; essential amino acid. | |
| Cysteine | Contains a thiol group; involved in disulfide bond formation. | |
| Cysteine sulfinic acid | Oxidized form of cysteine; similar antioxidant properties. | |
| N-acetylmethionine | Acetylated form; used in various biochemical applications. |
L-methionine sulfoxide is unique due to its specific role in oxidative stress response and protein repair mechanisms, distinguishing it from other sulfur-containing amino acids that may not possess these properties .








